molecular formula C14H19ClN2O4 B2620809 4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1046801-38-0

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2620809
CAS RN: 1046801-38-0
M. Wt: 314.77
InChI Key: BRUGUWUXSQSXJY-UHFFFAOYSA-N
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Description

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a key role in the immune response.

Scientific Research Applications

Molecular Structure and Spectroscopy

The synthesis and structural analysis of closely related compounds have been extensively studied through spectroscopic methods like FT-IR and NMR, alongside computational methods (DFT) to predict vibrational wavenumbers and assess molecular stability and reactivity. These studies not only confirm the molecular structure but also explore the compound's electronic properties, such as hyperpolarizability, which indicates its potential application in nonlinear optical materials and other fields requiring detailed electronic structure analysis (Rahul Raju et al., 2015).

Molecular Docking and Biological Activities

Research has also delved into molecular docking studies to understand the interaction between similar butanoic acid derivatives and biological targets. These studies suggest that such compounds might exhibit significant biological activities, potentially inhibiting growth factors like Placenta growth factor (PIGF-1), which could be crucial for developing new therapeutic agents (K. Vanasundari et al., 2018).

Advanced Oxidation Processes

The compound's derivatives have been explored in the context of advanced oxidation processes, indicating the potential for environmental applications, particularly in pollutant degradation. The Cr(III)/Cr(VI) redox cycle, facilitated by derivatives of the compound, showcases an efficient pathway for the oxidative degradation of organic pollutants, presenting a novel approach to addressing environmental contamination (A. D. Bokare & W. Choi, 2011).

Synthesis of New Heterocyclic Compounds

Furthermore, research into the synthesis of new heterocyclic compounds using similar chemical structures has highlighted the compound's versatility in creating pharmacologically active molecules. These synthetic routes open up possibilities for developing new drugs with antimicrobial and antifungal properties, which is crucial for expanding the arsenal against resistant strains of bacteria and fungi (G. Sayed et al., 2003).

properties

IUPAC Name

4-(3-chloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-21-7-3-6-16-12(14(19)20)9-13(18)17-11-5-2-4-10(15)8-11/h2,4-5,8,12,16H,3,6-7,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUGUWUXSQSXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

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